molecular formula C9H11NO4S B1644830 3-Methyl-4-(methylsulfonamido)benzoic acid CAS No. 892878-60-3

3-Methyl-4-(methylsulfonamido)benzoic acid

Cat. No.: B1644830
CAS No.: 892878-60-3
M. Wt: 229.26 g/mol
InChI Key: ONJNQHFRVKPEAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-4-(methylsulfonamido)benzoic acid is an organic compound with the molecular formula C8H9NO4S. It is a derivative of benzoic acid, where the hydrogen atom at the 3-position is replaced by a methyl group and the hydrogen atom at the 4-position is replaced by a methylsulfonylamino group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(methylsulfonamido)benzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 3-amino-4-methylbenzoic acid.

    Sulfonylation: The amino group is reacted with methylsulfonyl chloride in the presence of a base such as triethylamine. This reaction forms the methylsulfonylamino derivative.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be used to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(methylsulfonamido)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to form a carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The methylsulfonylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: 3-Methyl-4-carboxybenzoic acid.

    Reduction: 3-Methyl-4-[(methylthio)amino]benzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methyl-4-(methylsulfonamido)benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-4-(methylsulfonamido)benzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form hydrogen bonds with biological molecules, influencing their function. The compound may also inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-4-methylbenzoic acid: Similar structure but lacks the sulfonyl group.

    4-Methyl-3-[(methylsulfonyl)amino]benzoic acid: Similar structure but with different substitution patterns.

Uniqueness

3-Methyl-4-(methylsulfonamido)benzoic acid is unique due to the presence of both a methyl group and a methylsulfonylamino group on the benzoic acid core. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

4-(methanesulfonamido)-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4S/c1-6-5-7(9(11)12)3-4-8(6)10-15(2,13)14/h3-5,10H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONJNQHFRVKPEAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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